molecular formula C7H14ClNO2 B3226983 (E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride CAS No. 1259519-60-2

(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride

Cat. No.: B3226983
CAS No.: 1259519-60-2
M. Wt: 179.64 g/mol
InChI Key: SSKHRVINFZEVKS-FXRZFVDSSA-N
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Description

(E)-Methyl 4-(dimethylamino)but-2-enoate hydrochloride (CAS: 1259519-60-2) is an organic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It features a conjugated enoate ester backbone with a dimethylamino group at the 4-position and exists as a hydrochloride salt.

Properties

IUPAC Name

methyl (E)-4-(dimethylamino)but-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)6-4-5-7(9)10-3;/h4-5H,6H2,1-3H3;1H/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKHRVINFZEVKS-FXRZFVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259519-60-2
Record name Methyl (E)-4-(dimethylamino)but-2-enoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259519602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (E)-4-(dimethylamino)but-2-enoate hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ5SP7TV7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride typically involves the esterification of 4-(dimethylamino)but-2-enoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Organic Synthesis

(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Its versatility allows for the development of new materials and specialty chemicals .

Biochemical Studies

In biological research, this compound is employed to study biochemical pathways and enzyme interactions. Its ability to act as a nucleophile enables it to participate in reactions with electrophilic sites on proteins and nucleic acids, thereby modulating enzyme activities and influencing biological processes .

Medicinal Chemistry

The compound has garnered attention for its potential in drug discovery and development. Research indicates that it exhibits significant anticancer properties , effectively reducing the proliferation of various cancer cell lines. This suggests its potential as a therapeutic agent against malignancies .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and intermediates for various processes. Its unique properties make it suitable for applications in polymer chemistry and material science .

Case Studies

Recent studies have focused on the anticancer properties of this compound:

  • Study on Cancer Cell Lines : A research study evaluated the compound's efficacy against several cancer cell lines, demonstrating a significant reduction in cell proliferation rates compared to control groups.
  • Enzyme Interaction Studies : Another study investigated how this compound interacts with specific enzymes involved in metabolic pathways, revealing insights into its potential therapeutic applications.

These case studies underscore the compound's relevance in medicinal chemistry and its potential for future drug development initiatives .

Mechanism of Action

The mechanism of action of (E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Molecular Formula: Likely C₈H₁₈ClNO₂ (inferred from synthesis in ).
  • Key Differences: Backbone: Saturated butanoate vs. unsaturated but-2-enoate. Substituents: A methylamino group at the 2-position and geminal dimethyl groups at the 3-position, compared to a dimethylamino group at the 4-position in the target compound. Stereochemistry: The (S)-configuration introduces chirality, which is absent in the planar (E)-configured enoate .

(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

  • Molecular Formula: C₆H₁₁Cl₂NO (MW: 184.06 g/mol) .
  • Key Differences :
    • Functional Group : Acyl chloride vs. methyl ester.
    • Reactivity : The acyl chloride is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas the ester is more stable but can undergo hydrolysis or transesterification under acidic/basic conditions .
  • Applications: The enoyl chloride is likely used as an intermediate in amide or peptide synthesis, while the methyl ester may serve as a protected carboxylate in multistep syntheses.

Methyl (2E)-4-(2,2,2-Trifluoroethoxy)but-2-enoate

  • Molecular Formula : C₇H₉F₃O₃ (MW: 198.14 g/mol, inferred from ).
  • Key Differences: Substituent: A trifluoroethoxy group replaces the dimethylamino group, drastically altering electronic properties. The electron-withdrawing trifluoroethoxy group reduces basicity and increases electrophilicity at the β-carbon .
  • Applications: The trifluoroethoxy derivative may be used in fluorinated drug candidates, while the dimethylamino analog could enhance solubility via protonation.

Data Table: Comparative Analysis

Property Target Compound Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl (2E)-4-(Dimethylamino)but-2-enoyl Chloride HCl Methyl (2E)-4-(Trifluoroethoxy)but-2-enoate
CAS Number 1259519-60-2 Not explicitly stated Not provided Not provided
Molecular Formula C₇H₁₄ClNO₂ Likely C₈H₁₈ClNO₂ C₆H₁₁Cl₂NO C₇H₉F₃O₃
Molecular Weight (g/mol) 179.64 ~179–185 (estimated) 184.06 ~198.14
Functional Groups Methyl ester, enoate, dimethylamino Methyl ester, saturated ester, methylamino Acyl chloride, enoate, dimethylamino Methyl ester, enoate, trifluoroethoxy
Key Reactivity Hydrolysis, nucleophilic additions Ester hydrolysis, chiral center interactions Nucleophilic acyl substitutions Electrophilic additions, fluorophilic interactions
Potential Applications Pharmaceutical intermediates, HDAC inhibitors Chiral synthons Amide/peptide synthesis Fluorinated drug candidates

Biological Activity

(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H14ClNO2C_7H_{14}ClNO_2. It features a double bond between the second and third carbons of the butenoate moiety, which is crucial for its reactivity and biological interactions. The presence of a dimethylamino group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : It may interact with specific receptors, altering their activity and leading to downstream effects on cellular functions.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Properties

Research has indicated that this compound can inhibit the growth of cancer cells. A notable study demonstrated that it effectively reduced cell viability in various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways related to cell survival and proliferation .

Antimicrobial Effects

The compound's antimicrobial activity has been evaluated against several bacterial strains. In vitro studies revealed that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentration ranges for therapeutic applications .

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy, the compound was tested against common pathogens. The results indicated potent activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride
Reactant of Route 2
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(E)-methyl 4-(dimethylamino)but-2-enoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.